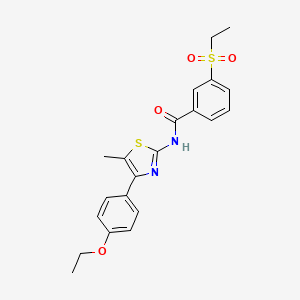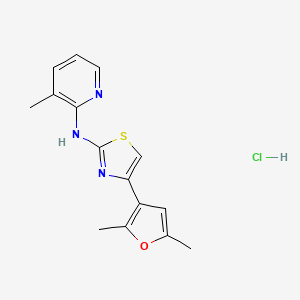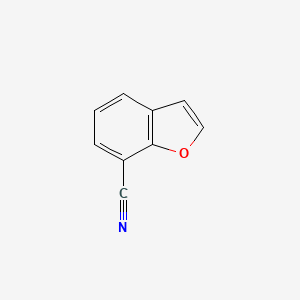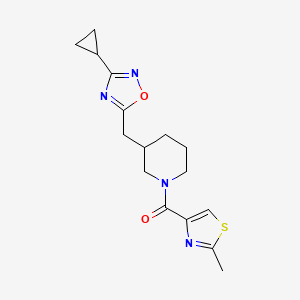
N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide” is a complex organic molecule that contains several functional groups. These include an ethoxy group, a methylthiazol group, an ethylsulfonyl group, and a benzamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide and ethylsulfonyl groups suggests potential for interesting chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the benzamide group might undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, and reactivity .Mechanism of Action
N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide targets the RAC1 signaling pathway, which is involved in regulating cellular processes such as cytoskeletal dynamics, cell migration, and proliferation. RAC1 is activated by various upstream signaling pathways, and once activated, it interacts with downstream effectors to regulate cellular processes. This compound inhibits the activation of RAC1 by binding to its effector-binding site, thereby preventing downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibits cell migration and invasion, and induces cell cycle arrest and apoptosis. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and amyloid-beta toxicity. In inflammatory disorders, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It has also been shown to have high specificity for the RAC1 signaling pathway, which reduces the likelihood of off-target effects. However, this compound also has some limitations. It has low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Additionally, this compound has not been extensively studied in vivo, which limits its potential clinical applications.
Future Directions
There are several potential future directions for research on N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide. One area of research could be the development of more potent and selective inhibitors of the RAC1 signaling pathway. Another area of research could be the study of the effects of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, more research is needed to determine the potential clinical applications of this compound in various diseases.
Synthesis Methods
N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the synthesis of 4-(4-ethoxyphenyl)-5-methylthiazol-2-amine, which is then reacted with 3-(ethylsulfonyl)benzoyl chloride to yield this compound. The synthesis of this compound has been described in detail in several scientific publications.
Scientific Research Applications
N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-3-(ethylsulfonyl)benzamide has been extensively studied in various scientific research applications. One of the key areas of research has been in cancer therapy, where this compound has been shown to inhibit the growth and metastasis of cancer cells. This compound has also been studied in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, where it has been shown to have neuroprotective effects. Additionally, this compound has been studied in the context of inflammatory disorders such as rheumatoid arthritis and asthma, where it has been shown to have anti-inflammatory effects.
Safety and Hazards
properties
IUPAC Name |
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S2/c1-4-27-17-11-9-15(10-12-17)19-14(3)28-21(22-19)23-20(24)16-7-6-8-18(13-16)29(25,26)5-2/h6-13H,4-5H2,1-3H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAXDWFWMOXFGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)CC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(3-fluorobenzyl)-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2455227.png)




![4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide](/img/structure/B2455237.png)


![4-[3-(Triazol-1-ylmethyl)azetidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2455241.png)
![(8aR)-2-benzyl-octahydropyrrolo[1,2-a]piperazine-1,4,7-trione](/img/structure/B2455243.png)

